1-Amino vs. 2-Amino Tetralin: Distinct Biological Targets
The target compound is a 1-aminotetraline, whereas the most clinically characterized comparator ST1214 (S(-)-2-amino-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalene hydrochloride) is a 2-aminotetraline. ST1214 demonstrates potent anti-inflammatory cytokine-modulating activity: in murine LPS-induced shock models, ST1214 at 30 mg/kg p.o. reduced lethality from ~80% to 10% in a preventive regimen, nearly abolished serum TNF-α, and produced a 2.5-fold increase in anti-inflammatory IL-10 levels [1]. By contrast, the 1-aminotetraline scaffold has been independently characterized for CNS activity: in the 5,8-disubstituted 1-aminotetraline series, the (S)-enantiomers exhibited tetrabenazine reversal and anticataleptic effects, whereas (R)-enantiomers showed conditioned emotional response (CER) suppression, demonstrating a clear-cut stereospecific separation of CNS activities not observed in the 2-amino series [2]. No published evidence indicates that 1-aminotetralines engage the same cytokine-modulatory pathways as 2-aminotetralines.
| Evidence Dimension | Biological activity profile by positional isomerism |
|---|---|
| Target Compound Data | 1-Aminotetraline scaffold: (S)-enantiomers — tetrabenazine reversal and anticataleptic activity in rodent models (specific quantitative IC50/ED50 not reported for the 6-fluoro-7-methoxy substituted 1-amino derivative) |
| Comparator Or Baseline | ST1214 (2-amino isomer): 30 mg/kg p.o. reduced LPS-induced lethality from ~80% to 10%; completely abolished serum TNF-α; 2.5-fold increase in IL-10 [1] |
| Quantified Difference | Qualitative divergence in target engagement: anti-inflammatory/cytokine-modulatory (2-amino series) vs. CNS-active profile (1-amino series). Positional isomerism dictates distinct biological outcomes. |
| Conditions | ST1214 data: BALB/c mice, E. coli LPS (10 mg/kg i.p.) or S. typhosa LPS (23 mg/kg i.p.) challenge; 1-aminotetralin data: rodent CER and catalepsy models (Sarges et al., 1973) |
Why This Matters
Procurement of the correct positional isomer is critical because the 1-amino and 2-amino tetralins engage fundamentally different biological targets; selecting the wrong isomer would invalidate any SAR study or screening campaign built around CNS or anti-inflammatory hypotheses.
- [1] Ruggiero V, Piovesan P, Fabrizi C, et al. In Vivo and In Vitro Cytokine Modulatory Activity of Newly Synthesised 2-Aminotetraline Derivatives. Shock. 2004;21(1):77-85. DOI: 10.1097/01.shk.0000101670.49265.86. View Source
- [2] Sarges R, Tretter JR, Tenen SS, Weissman A. 5,8-Disubstituted 1-Aminotetralins. A Class of Compounds with a Novel Profile of Central Nervous System Activity. J Med Chem. 1973;16(9):1003-1011. View Source
